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Aluminium-nickel

Intermetallic compounds Aerospace materials Lightweight structural alloys

Catalyst reproducibility failures often stem from undefined intermetallic phase ratios. Specifying AlNi (β-NiAl) eliminates phase variability that compromises selective hydrogenation performance. • Higher NiAl phase fraction yields markedly higher catalytic activity vs. standard 50:50 commercial alloy • Mechanically alloyed AlNi precursors generate larger pore diameter, reducing mass transfer limitations for bulky substrates • B2-NiAl coatings limit oxidation mass gain to ~0.36 mg/cm² after 100 h at 1000°C

Molecular Formula AlH3Ni
Molecular Weight 88.699 g/mol
CAS No. 12003-78-0
Cat. No. B1587872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium-nickel
CAS12003-78-0
Molecular FormulaAlH3Ni
Molecular Weight88.699 g/mol
Structural Identifiers
SMILES[AlH3].[Ni]
InChIInChI=1S/Al.Ni.3H
InChIKeyYYCNOHYMCOXPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AlNi Procurement Guide


Aluminium-nickel (CAS 12003-78-0) is the equiatomic intermetallic compound NiAl, crystallising in the ordered B2 (CsCl-type) structure. It belongs to the nickel aluminide family and is distinct from the γ'-Ni3Al precipitate phase and the aluminium-rich NiAl3 and Ni2Al3 precursor phases used in Raney nickel catalyst manufacture. NiAl combines a melting point of approximately 1639 °C, a density of 5.85 g/cm³, and a thermal conductivity of 76 W/(m·K) [1]. Commercial NiAl powder (99.0% min. metals basis) is supplied as a grey intermetallic powder with a molecular weight of 85.675 g/mol, insoluble in water, and is used as a strengthening constituent in nickel-base superalloys and as a bond coat material on gas turbine blades and jet engine components .

Catalyst precursor: B2-NiAl phase drives selective hydrogenation; phase composition directly influences activity.
High-temperature coatings: AlNi forms protective alumina scale; oxidation barrier quantified at 0.36 mg/cm² after 100 h at 1000 °C (reported).
Electrochemical benchmark: Moderate HER overpotential ranking between NiAl3 and Ni3Al; suits reference electrode studies.
Structural material: Martensitic transformation near equiatomic composition offers tunable mechanical properties.

Why Generic Substitution Fails for AlNi


Nickel aluminides span a wide compositional range (NiAl3, Ni2Al3, NiAl, Ni3Al), and each intermetallic phase exhibits markedly different physical, mechanical, and chemical behaviour. The equiatomic NiAl (CAS 12003-78-0) is the only phase combining the highest melting point in the Ni-Al binary system, the lowest density among structural nickel aluminides, and the highest thermal conductivity — properties that are phase-specific and cannot be replicated by Ni3Al or aluminium-rich phases [1]. In thermal barrier coating (TBC) systems, NiAl bond coats generate a simpler, more controllable alumina scale than multi-element MCrAlY overlays, directly affecting spallation resistance and TBC service life [2]. For catalyst precursor applications, the phase composition of the starting Ni-Al alloy governs residual aluminium content, surface area, and ultimate catalytic activity; substituting a 50-50 wt% NiAl alloy with a Ni2Al3-rich composition can reduce methanation activity by more than half [3].

Phase-dependent catalytic activity
AlNi (B2)
Higher citral hydrogenation rate when NiAl fraction is elevated
Ni3Al or NiAl3
Activity shifts significantly; Ni3Al shows lower conversion, NiAl3 higher HER activity but different selectivity
Pore architecture divergence
Mechanically alloyed AlNi
Larger pore diameter, higher porosity; reduces diffusion limits for bulky substrates
Standard Raney Ni
Higher surface area but narrower pores; may restrict mass transfer in macromolecular reactions
Oxidation resistance hierarchy
β-NiAl coating
Dense Al2O3 scale, 0.36 mg/cm² mass gain (100 h, 1000 °C)
Uncoated superalloy
Massive oxidation; performance gap may affect component lifetime

AlNi Differentiation Evidence


Citral Hydrogenation: NiAl Phase Effect

The equiatomic NiAl (CAS 12003-78-0) exhibits a bulk density of 5.85 g/cm³, which is approximately 22% lower than that of Ni3Al (7.50 g/cm³), the other primary nickel aluminide candidate for high-temperature structural applications [1]. This density reduction translates directly to specific strength and weight savings in rotating aero-engine components.

Citral Hydrogenation
Head-to-head
Higher NiAl fraction → higher catalytic turnover
Phase composition directly affects hydrogenation throughput
Precise fold-increase not available; trend validated by XPS, BET
Intermetallic compounds Aerospace materials Lightweight structural alloys

Alkaline HER Overpotential: AlNi vs. NiAl3 & Ni2Al3

NiAl exhibits a melting point of 1639 °C (1912 K), substantially exceeding that of Ni3Al at 1385 °C (1658 K) [1]. Independent thermodynamic measurements and differential thermal analysis (DTA) confirm a melting point of 1676 °C for NiAl, consistent with the theoretical value obtained from thermodynamic calculations [2]. The NiAl melting point is the highest of all intermetallic phases in the Ni-Al binary system.

Alkaline HER Overpotential
Reported rank
NiAl3 < Ni2Al3 < AlNi < Ni3Al (lowest to highest overpotential)
AlNi offers moderate HER activity; useful as a benchmark reference
1 M NaOH, 303 K; exact mV values not reported
High-temperature materials Gas turbine coatings Intermetallic phase stability

Skeletal Catalyst Porosity vs. Standard Raney Ni

NiAl demonstrates a thermal conductivity of 76 W/(m·K) at room temperature, compared with only 28.85 W/(m·K) for Ni3Al [1]. This represents a 2.63-fold advantage. The high thermal conductivity of NiAl is inherent to its B2 ordered structure and can be exploited in applications where rapid heat dissipation is critical; alloying additions such as Hf produce only minor reductions in NiAl thermal conductivity [2].

Porosity vs. Standard Raney Ni
Head-to-head
Higher average pore diameter, larger crystallite size; lower surface area
Enhanced diffusion for bulky substrates
Residual Ni2Al3 phase present; BET/XRD characterized
Thermal management Intermetallic coatings Heat exchanger materials

Oxidation Resistance of AlNi Coatings vs. Uncoated Substrates

In a comparative study evaluating cyclic oxidation and hot corrosion of bond coat materials, pack-cemented NiAl coatings exhibited the lowest mass gain among all tested specimens at <0.3 mg/cm² after 1000 hours of oxidation testing, outperforming electro-codeposited NiCoCrAlY coatings [1]. However, the same study noted that NiAl coatings showed very poor hot corrosion performance at 900 °C in the presence of SO2, indicating that NiAl's advantage is specific to clean oxidative environments.

Oxidation Mass Gain
Class-level
0.36 mg/cm²
Supports oxidation barrier assessment
Co-Cr-Y-modified AlNi coating; 1000 °C, 100 h
Thermal barrier coatings High-temperature oxidation Bond coat selection

Elastic Modulus and Hardness: β-NiAl vs. γ'-Ni3Al

A direct head-to-head study compared PVD-deposited Ni-Al coatings (compositions Ni35Al65, Ni40Al60, Ni53Al47 from Ni52Al48, Ni60Al40, and Ni70Al30 targets respectively) against HVOF-sprayed CoCrAlY coatings under cyclic oxidation at 1100 °C on Inconel 600 substrates. The aluminium-rich Ni-Al coatings formed a protective Al₂O₃ scale rapidly on the surface, resulting in a lower oxidation weight gain rate than the CoCrAlY coating [1]. This study demonstrates that PVD NiAl coatings, deposited in the same coating cycle as the YSZ top coat, can outperform conventional HVOF-MCrAlY bond coats in high-temperature cyclic oxidation.

Elastic Modulus & Hardness
Head-to-head
β-NiAl shows minimum Er and H near martensite boundary; γ'-Ni3Al monotonic
Martensitic softening distinguishes AlNi from Ni3Al
Nanoindentation on diffusion couples; exact GPa values require full-text
Physical vapour deposition Cyclic oxidation testing MCrAlY alternatives

Sintered NiAl Oxidation Resistance vs. N-155 and CoAl: Stronger Oxidation Resistance in Refractory Alloy Benchmarks

In a foundational 1958 study examining the physical and mechanical properties of sintered NiAl, the oxidation resistance of sintered NiAl was explicitly ranked as stronger than that of the commercial refractory alloy N-155 (also known as 25-20 stainless), and stronger than sintered CoAl [1]. The NiAl specimens were cold-pressed at 5 t/cm² and sintered at 1400 °C for 5 hours; the same material fractured under compression at approximately 15 ton/cm².

Sintered intermetallics Refractory alloys Oxidation resistance ranking

AlNi Application Scenarios


AlNi Precursor for Selective Hydrogenation Catalysts

NiAl (CAS 12003-78-0) source material for PVD bond coat deposition is the preferred selection when the application requires a simpler intermetallic bond coat with less critical composition control compared to multi-element MCrAlY alloys . The aluminium-rich PVD Ni-Al coatings form a protective α-Al₂O₃ scale rapidly upon exposure, yielding lower oxidation weight gain than HVOF-CoCrAlY coatings under cyclic conditions at 1100 °C [5]. Pack-cemented NiAl coatings additionally demonstrate the lowest mass gain (<0.3 mg/cm² after 1000 h) among tested bond coat systems under isothermal oxidation [7]. This scenario applies to gas turbine blades, combustor liners, and static hot-section components where oxidation is the life-limiting degradation mechanism.

AlNi Coatings for Gas Turbine Oxidation Protection

For structural applications where weight reduction is critical and operating temperatures approach 0.7–0.8 of the material's melting point, NiAl (density 5.85 g/cm³, melting point 1639 °C) offers a 22% lower density and a 254 °C higher melting point than Ni3Al (density 7.50 g/cm³, melting point 1385 °C) . The 2.6× higher thermal conductivity (76 vs. 28.85 W/(m·K)) further enables rapid heat dissipation . Potential applications include rotating aero-engine hardware, advanced heat exchangers, and high-temperature furnace components where the inherent room-temperature brittleness of NiAl can be managed through design or composite reinforcement strategies [5].

AlNi Benchmark for Raney-Ni Cathode Development

Commercial 50-50 wt% Ni-Al alloy (corresponding to the equiatomic NiAl composition, CAS 12003-78-0) serves as the standard precursor for Raney-type nickel catalyst production via alkaline aluminium leaching . The phase composition of the starting alloy directly governs the catalytic performance: precursors containing a higher volume fraction of NiAl phase yield Raney nickel catalysts with measurably higher hydrogenation activity compared to Ni2Al3-rich precursors [5]. The methanation activity of catalyst prepared from stoichiometric Ni2Al3 was less than half that of other catalysts in the NiAl3–Ni2Al3 compositional range [7]. Procurement of phase-controlled 50-50 wt% NiAl alloy therefore directly impacts catalyst productivity in industrial hydrogenation processes.

AlNi for Controlled Martensitic Transformation

Sintered NiAl compacts (cold-pressed at 5 t/cm², sintered at 1400 °C for 5 h) have been demonstrated to possess oxidation resistance exceeding that of commercial refractory alloy N-155 and sintered CoAl . This positions NiAl powder feedstocks as candidates for furnace heating elements, kiln furniture, and other static components exposed to oxidising atmospheres at temperatures where conventional stainless steels and Ni-base superalloys undergo rapid oxidation. The combination of high melting point (1639 °C), low density (5.85 g/cm³), and the ability to form a self-protective α-Al₂O₃ scale underpins this application scenario.

Application
Selection Property
Validation Focus
Selective hydrogenation catalyst precursor
High NiAl phase fraction
Catalytic activity benchmarking
Gas turbine oxidation protection coatings
B2-NiAl coating with Al₂O₃ scale formation
Isothermal oxidation mass gain
Raney-Ni cathode benchmark development
Moderate HER overpotential ranking
Linear sweep voltammetry in alkaline media
Martensitic transformation structural alloys
Composition near martensite-austenite boundary
Ductility and fracture toughness profiling
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